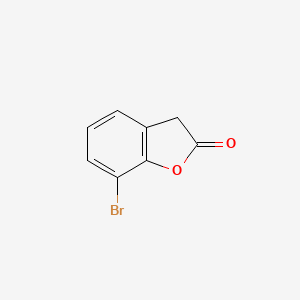

7-溴苯并呋喃-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-Bromobenzofuran-2(3H)-one and related compounds involves several innovative approaches. One method developed involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, producing 3-(bromomethylene)isobenzofuran-1(3H)-ones through a radical process (Zheng et al., 2019). Another approach utilizes debrominative decarboxylation or bromodecarboxylation reactions starting from maleic and phthalic anhydrides to prepare 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones (Benneche et al., 2008).

Molecular Structure Analysis

The molecular structure of 7-Bromobenzofuran-2(3H)-one derivatives has been characterized through various spectroscopic techniques, including NMR and MS spectra, confirming the formation of the desired bromobenzofuran structures under optimal conditions (Shu, 2011).

Chemical Reactions and Properties

7-Bromobenzofuran-2(3H)-one undergoes various chemical reactions, enabling the synthesis of complex organic compounds. For instance, domino [Pd]-catalysis has been employed for efficient synthesis, showing broad substrate scope and application in the synthesis of pharmaceutical compounds (Mahendar & Satyanarayana, 2016).

Physical Properties Analysis

The physical properties of 7-Bromobenzofuran-2(3H)-one derivatives, such as solubility, melting point, and crystalline structure, have been explored to understand their applicability in material science and organic synthesis. The crystal structure and non-classical hydrogen bonding play a significant role in the stabilization of these compounds (Du & Wu, 2020).

Chemical Properties Analysis

The chemical properties of 7-Bromobenzofuran-2(3H)-one, including reactivity with nucleophiles, electrophiles, and its role as an intermediate in the synthesis of benzofuran derivatives, highlight its versatility and potential in synthetic organic chemistry. Various benzofuran derivatives have been synthesized, showcasing the compound's utility in creating condensed systems containing a benzofuran ring (Grinev et al., 1983).

科学研究应用

合成和化学应用

合成中的多米诺催化多米诺[Pd]催化已被用于高效合成异苯并呋喃-1(3H)-酮,包括7-溴苯并呋喃-2(3H)-酮衍生物。该方法展示了广泛的底物范围,并已应用于合成各种化合物,如抗血小板药物和细胞毒性激动剂,突显了它在药物化学中的重要性 (Mahendar & Satyanarayana, 2016)。

溴环化方面的进展研究已开发了一种直接合成方法,通过选择性的5-内攻溴环化从2-炔基苯甲酸合成3-(溴甲亚)异苯并呋喃-1(3H)-酮。该过程具有广泛的底物范围,为进一步的化学转化和杂环合成提供了途径,展示了这些化合物在有机合成中的多功能性 (Zheng et al., 2019)。

绿色化学方法在可持续化学领域,已开发了一种涉及[Cu]催化的多米诺一锅策略,用于合成异苯并呋喃-1(3H)-酮。这种方法显著地使用水作为唯一的绿色溶剂,表明化学过程朝着更环保的方向发展 (Mahendar & Satyanarayana, 2015)。

生物和药用应用

群体感应抑制剂从7-溴苯并呋喃-2(3H)-酮衍生的化合物,特别是(E)-和(Z)-5-(溴甲亚)呋喃-2(5H)-酮,已显示出在破坏微生物通讯和生物膜形成方面的潜力,表明它们在应对抗生素耐药性和感染控制方面的潜在用途 (Benneche et al., 2008)。

晶体结构和分子相互作用研究已阐明了相关化合物7-溴-5-苯基-1,2-二氢-3H-1,3,5-苯三唑-2-酮的分子和晶体结构,为了解溶液和晶体状态中的氢键相互作用提供了见解。这些发现对于理解相关7-溴苯并呋喃-2(3H)-酮衍生物的化学和物理性质至关重要 (Власюк等,2013)。

杂环化合物合成已开发了一种新颖的策略,用于从与7-溴苯并呋喃-2(3H)-酮相关的化合物开始合成苯并呋喃骨架新木脂素。这种方法提供了合成复杂天然产物和药物的途径 (Kao & Chern, 2002)。

安全和危害

7-Bromobenzofuran-2(3H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

属性

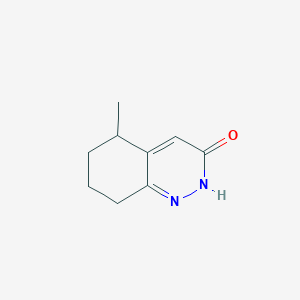

IUPAC Name |

7-bromo-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRUQDKCXIOUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)